molecular formula C21H20N4O B2560098 2-{[1,1'-biphenyl]-4-yl}-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one CAS No. 2177449-86-2

2-{[1,1'-biphenyl]-4-yl}-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one

Cat. No.: B2560098
CAS No.: 2177449-86-2
M. Wt: 344.418
InChI Key: IJSRSJTWCXPFID-UHFFFAOYSA-N
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Description

2-{[1,1’-biphenyl]-4-yl}-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one is a complex organic compound that features a biphenyl group, a pyrimidine ring, and an azetidine moiety

Scientific Research Applications

2-{[1,1’-biphenyl]-4-yl}-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving biphenyl and pyrimidine derivatives.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction typically uses palladium catalysts and organoboron reagents to form the carbon-carbon bonds between the biphenyl and pyrimidine rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[1,1’-biphenyl]-4-yl}-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 2-{[1,1’-biphenyl]-4-yl}-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl and pyrimidine rings can engage in π-π stacking interactions, while the azetidine moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1,1’-biphenyl]-4-yl}-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one is unique due to its combination of a biphenyl group, a pyrimidine ring, and an azetidine moiety. This combination provides a distinct set of chemical and biological properties that are not commonly found in other compounds. Its structural complexity and potential for diverse interactions make it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-phenylphenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c26-20(25-14-19(15-25)24-21-22-11-4-12-23-21)13-16-7-9-18(10-8-16)17-5-2-1-3-6-17/h1-12,19H,13-15H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSRSJTWCXPFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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